Cas no 2194616-26-5 (2-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-5-methylbenzamide)

2-ブロモ-N-(1-シアノ-2,2-ジメチルシクロプロピル)-5-メチルベンズアミドは、有機合成化学において重要な中間体として利用される化合物です。その特徴的な構造として、シクロプロパン環にシアノ基とジメチル基が結合しており、さらに芳香環にブロモ基とメチル基が導入されています。この独自の分子構造により、高い反応性と選択性を示し、医薬品や農薬の合成におけるキーインターメディエートとしての応用が期待されます。特にブロモ基の存在により、パラジウムカタリゼドカップリング反応などの交差結合反応に適した特性を有しています。また、立体障害を生じるジメチル基の配置が反応の位置選択性を向上させる点も注目に値します。

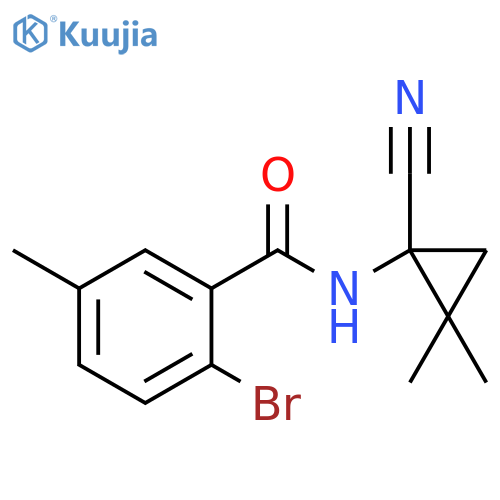

2194616-26-5 structure

商品名:2-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-5-methylbenzamide

2-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-5-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- Z2193344579

- EN300-26683901

- 2-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-5-methylbenzamide

- AKOS033793504

- 2194616-26-5

-

- インチ: 1S/C14H15BrN2O/c1-9-4-5-11(15)10(6-9)12(18)17-14(8-16)7-13(14,2)3/h4-6H,7H2,1-3H3,(H,17,18)

- InChIKey: MAFIOKFPKZWYLM-UHFFFAOYSA-N

- ほほえんだ: C(NC1(C#N)CC1(C)C)(=O)C1=CC(C)=CC=C1Br

計算された属性

- せいみつぶんしりょう: 306.03678g/mol

- どういたいしつりょう: 306.03678g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 420.8±45.0 °C(Predicted)

- 酸性度係数(pKa): 11.55±0.40(Predicted)

2-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-5-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26683901-0.05g |

2-bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-5-methylbenzamide |

2194616-26-5 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

2-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-5-methylbenzamide 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

2194616-26-5 (2-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-5-methylbenzamide) 関連製品

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量